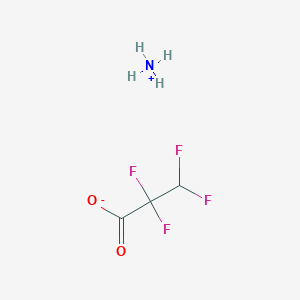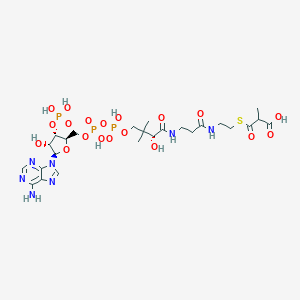
Ammonium 2,2,3,3-tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,2,3,3-tetrafluoropropionate (ATFP) is a chemical compound that has been widely used in scientific research. It is a salt of the tetrafluoropropionic acid, and its chemical formula is C3H2F4NO2. ATFP has been used in various applications, including as a catalyst in organic reactions, as a fluorinating agent, and as a reagent in the synthesis of new compounds. In
Wirkmechanismus
Ammonium 2,2,3,3-tetrafluoropropionate is a fluorinating agent that can introduce fluorine atoms into organic molecules. Fluorination can alter the chemical and physical properties of the molecule, such as its reactivity, solubility, and stability. The mechanism of action of Ammonium 2,2,3,3-tetrafluoropropionate involves the transfer of a fluorine atom from the reagent to the substrate, which can occur through various pathways depending on the reaction conditions.
Biochemische Und Physiologische Effekte
Ammonium 2,2,3,3-tetrafluoropropionate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low acute toxicity and to be non-irritating to the skin and eyes. It is not known to have any significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium 2,2,3,3-tetrafluoropropionate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. It is also stable and can be stored for long periods without significant degradation. However, Ammonium 2,2,3,3-tetrafluoropropionate has some limitations, such as its high cost and limited availability. It is also not suitable for some reactions that require more reactive fluorinating agents.
Zukünftige Richtungen
There are several future directions for research on Ammonium 2,2,3,3-tetrafluoropropionate. One area of interest is the development of new synthetic methods for the preparation of Ammonium 2,2,3,3-tetrafluoropropionate and related compounds. Another area of research is the application of Ammonium 2,2,3,3-tetrafluoropropionate in the synthesis of new materials and the development of new drugs. Additionally, the biochemical and physiological effects of Ammonium 2,2,3,3-tetrafluoropropionate should be further studied to ensure its safety and environmental impact. Finally, the use of Ammonium 2,2,3,3-tetrafluoropropionate in the preparation of fluorinated amino acids and peptides for drug discovery should be explored further.
Synthesemethoden
Ammonium 2,2,3,3-tetrafluoropropionate can be synthesized by reacting ammonium hydroxide with 2,2,3,3-tetrafluoropropionic acid. The reaction takes place in a solvent such as water or methanol, and the resulting product is a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ammonium 2,2,3,3-tetrafluoropropionate has been used in various scientific research applications, including as a fluorinating agent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a reagent in the preparation of new materials. It has also been used in the synthesis of fluorinated amino acids and peptides, which have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
1428-27-9 |
|---|---|
Produktname |
Ammonium 2,2,3,3-tetrafluoropropionate |
Molekularformel |
C3H5F4NO2 |
Molekulargewicht |
163.07 g/mol |
IUPAC-Name |
azanium;2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C3H2F4O2.H3N/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);1H3 |
InChI-Schlüssel |
RGAICKSSHYNZPZ-UHFFFAOYSA-N |
Isomerische SMILES |
C(C(C(=O)O)(F)F)(F)F.N |
SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Kanonische SMILES |
C(C(C(=O)[O-])(F)F)(F)F.[NH4+] |
Andere CAS-Nummern |
1428-27-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)




![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)






